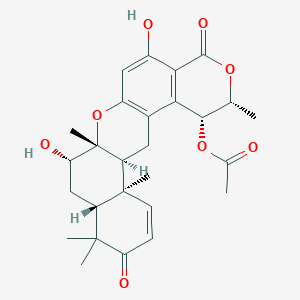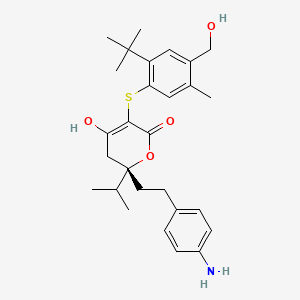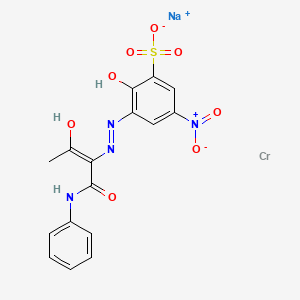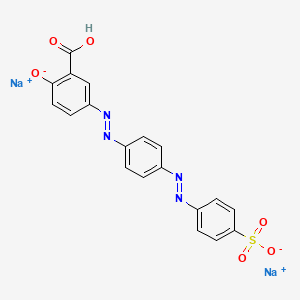![molecular formula C22H30N6O4 B606733 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 851941-94-1](/img/structure/B606733.png)
8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CM026 is a selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitor. It acts by binding within the aldehyde binding pocket of ALDH1A1 in an uncompetitive partial mode of inhibition.
科学的研究の応用
Antiviral Applications
The indole derivatives, which include the core structure of SMR000016478, have been reported to possess significant antiviral activities . These compounds have been synthesized and tested against a variety of viral infections. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, suggesting potential use in treating these infections .
Anti-inflammatory Properties
Indole derivatives are also known for their anti-inflammatory properties . This is particularly important in the development of new treatments for chronic inflammatory diseases. The compound’s ability to modulate inflammatory pathways could lead to novel therapies for conditions like arthritis or asthma .
Anticancer Potential
Research has indicated that indole-based compounds can play a role in cancer treatment . Their ability to interfere with cell proliferation and induce apoptosis in cancer cells makes them promising candidates for anticancer drugs. Further research into SMR000016478 could uncover specific mechanisms by which it could be used to combat various types of cancer .
Antioxidant Effects
The antioxidant capacity of indole derivatives is another area of interest. Oxidative stress is a contributing factor in many diseases, and compounds like SMR000016478 could help protect cells from oxidative damage, potentially preventing or ameliorating disease progression .
Neuroprotective Effects
Indoles have shown neuroprotective effects in various studies, suggesting they could be beneficial in treating neurodegenerative diseases. By protecting neuronal cells from damage, compounds like SMR000016478 could be used in therapies for diseases like Alzheimer’s or Parkinson’s .
Cardiovascular Benefits
Some indole derivatives have been associated with cardiovascular benefits, such as reducing blood pressure and preventing clot formation. This points to possible applications of SMR000016478 in managing heart diseases and improving cardiovascular health .
作用機序
Target of Action
The primary target of SMR000016478 is the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in protein folding and degradation, and it is involved in the response to stress conditions. By targeting DnaK, SMR000016478 can potentially interfere with these processes.
Mode of Action
SMR000016478 interacts with DnaK, leading to the inhibition of Staphylococcus aureus biofilm formation . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics. By inhibiting biofilm formation, SMR000016478 can enhance the susceptibility of S. aureus to antimicrobial agents .
Biochemical Pathways
This can lead to a disruption in the normal functioning of bacterial cells, particularly in their ability to form biofilms .
Result of Action
The primary result of SMR000016478’s action is the inhibition of biofilm formation in S. aureus . This can potentially make the bacteria more susceptible to antimicrobial agents, thereby enhancing the effectiveness of treatment strategies.
特性
IUPAC Name |
8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4/c1-15(2)7-8-28-17(23-19-18(28)21(30)25(4)22(31)24(19)3)14-26-9-11-27(12-10-26)20(29)16-6-5-13-32-16/h5-6,13,15H,7-12,14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUUKKXWABRVBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

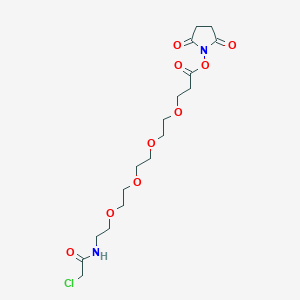
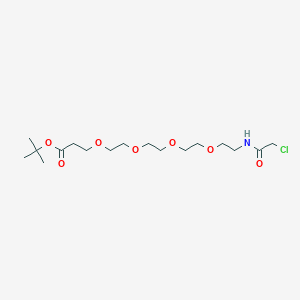
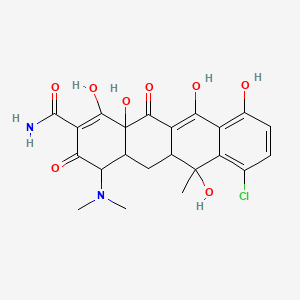
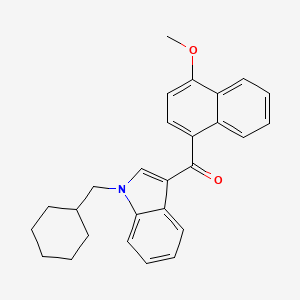



![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B606661.png)
